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Compound Name: 2-Ethoxy-5-nitrobenzaldehyde

CAS No.: 741738-54-5

Cat. No.: B3021137

Get Quote

Abstract
This application note details a validated protocol for the regioselective O-ethylation of 2-

hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) to synthesize 2-ethoxy-5-
nitrobenzaldehyde. While standard Williamson ether synthesis conditions (alkyl halide/base)

are often applied generically, this guide focuses on a high-efficiency method utilizing Cesium

Carbonate (

) and Ethyl p-toluenesulphonate (Ethyl Tosylate) in DMF, which offers superior yields and
cleaner reaction profiles compared to traditional ethyl iodide methods. A secondary standard
protocol using Potassium Carbonate (

) is also provided. Characterization data, including

H NMR and melting point specifications, are included for product validation.

Introduction & Strategic Analysis
The transformation of 2-hydroxy-5-nitrobenzaldehyde into its ethyl ether derivative is a critical

step in the synthesis of various pharmaceutical intermediates and functional dyes. The
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presence of the electron-withdrawing nitro group at the para position to the hydroxyl group

increases the acidity of the phenol (

~6–7), making the phenoxide anion readily accessible.

Mechanistic Considerations
The reaction proceeds via an

mechanism (Williamson Ether Synthesis). The deprotonated phenoxide attacks the electrophilic
carbon of the ethylating agent.

Regioselectivity: The ambident phenoxide ion can theoretically undergo C-alkylation or O-

alkylation. However, in polar aprotic solvents (DMF) with carbonate bases, O-alkylation is

overwhelmingly favored due to the hard-hard interaction between the oxygen anion and the

alkyl group.

Base Selection:

: The industry standard. Effective and cheap, but can suffer from lower solubility in organic
solvents, requiring vigorous stirring and higher temperatures.

: The "Cesium Effect" is utilized in the optimized protocol. The large ionic radius of cesium
(1.67 Å) weakens the ion pair with the phenoxide, creating a "naked" anion that is
significantly more nucleophilic. This often leads to higher yields and shorter reaction times.

Leaving Group:

Ethyl Iodide (EtI): Highly reactive but volatile (bp 72°C) and light-sensitive.

Ethyl Tosylate (EtOTs): Less volatile, stable solid/liquid, and provides a distinct leaving

group (

) that is easily removed during workup.

Experimental Protocols
Method A: High-Efficiency Cesium Carbonate Method
(Recommended)
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Best for: High value synthesis, maximizing yield, and avoiding volatile alkyl halides.

Reagents:

2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv)[1]

Ethyl p-toluenesulphonate (1.3 equiv)

Cesium Carbonate (

) (1.1 equiv)[2]

N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Procedure:

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet.

Dissolution: Charge the flask with 2-hydroxy-5-nitrobenzaldehyde (e.g., 5.0 g, 29.9 mmol)

and anhydrous DMF (20 mL).

Deprotonation: Add

(10.7 g, 32.9 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution
will turn bright yellow/orange due to phenoxide formation.

Addition: In a separate vessel, dissolve ethyl p-toluenesulphonate (7.9 g, 40 mmol) in DMF

(10 mL). Add this solution dropwise to the main reaction mixture over 20 minutes.

Reaction: Heat the mixture to 60–70 °C and stir for 4–5 hours. Monitor by TLC

(Hexane:EtOAc 7:3) until the starting material (

~0.5) is consumed.[2]

Quenching: Cool the mixture to 0 °C in an ice bath. Slowly add distilled water (50 mL).

Neutralization: Neutralize the basic mixture carefully with 20% HCl until pH ~7.
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Workup: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

mL). Wash the combined organic layers with water (

mL) to remove residual DMF, followed by brine (

mL).

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Recrystallize the crude solid from ethanol or purify via silica gel flash

chromatography (Eluent: 5-10% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: Pale yellow crystalline solid.

Method B: Standard Potassium Carbonate Method
Best for: Large scale, cost-sensitive batches.

Reagents:

2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv)[1]

Ethyl Iodide (1.5 equiv)

Potassium Carbonate (

) (2.0 equiv, anhydrous/powdered)

Acetone or DMF

Step-by-Step Procedure:

Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 equiv) in Acetone (0.5 M concentration).

Add powdered

(2.0 equiv).
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Add Ethyl Iodide (1.5 equiv) via syringe.

Heat to Reflux (approx. 60 °C) for 6–12 hours.

Note: Ethyl iodide is volatile; ensure an efficient reflux condenser is used.

Filter off the inorganic solids (

/KI) while warm.

Concentrate the filtrate.

Redissolve residue in DCM, wash with water, dry, and concentrate.

Characterization & Validation
To ensure the protocol was successful, compare your product against these self-validating

metrics.

Table 1: Physicochemical Properties

Property Specification Notes

Product Name 2-Ethoxy-5-nitrobenzaldehyde

CAS Number 741738-54-5

Molecular Formula

Molecular Weight 195.17 g/mol

Appearance Pale yellow crystals
Distinct from the bright yellow

starting phenol.

Melting Point 48 – 50 °C
Lit. 49–50 °C [1]. Sharp range

indicates purity.

Solubility Soluble in DCM, EtOAc, Insoluble in water.

Spectroscopic Validation (
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H NMR, 300 MHz,

): The disappearance of the phenolic -OH singlet (~11 ppm) and the appearance of the ethyl
group signals are the primary endpoints.

10.45 (s, 1H): Aldehyde -CHO.

8.66 (d, J = 3.0 Hz, 1H): Aromatic H-6 (ortho to nitro, meta to aldehyde).

8.36 (dd, J = 9.0, 3.0 Hz, 1H): Aromatic H-4.

7.10 (d, J = 9.0 Hz, 1H): Aromatic H-3 (ortho to ethoxy).

4.23 (q, J = 7.0 Hz, 2H): Methylene -O-CH

-CH

.

1.51 (t, J = 7.0 Hz, 3H): Methyl -O-CH

-CH

.

(Note: Shifts may vary slightly by ±0.05 ppm depending on concentration and instrument).

Visualization of Workflows
Reaction Pathway
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Caption: Mechanistic pathway from substrate deprotonation to nucleophilic attack.
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Experimental Workflow

Dissolve Substrate in DMF

Add Cs2CO3
(Stir 15 min, RT)

Add Ethyl Tosylate
(Dropwise, 20 min)

Heat to 60-70°C
(Monitor TLC ~4h)

Quench with Water (0°C)
Neutralize with HCl

Extract (Ether/EtOAc)
Wash (Water/Brine)

Purification
(Recrystallization/Column)

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for Method A.

Troubleshooting & Safety
Low Yield: Often caused by wet DMF. The phenoxide anion is basic; water will reprotonate it,

stalling the reaction. Ensure DMF is anhydrous (stored over molecular sieves).
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Incomplete Reaction: If TLC shows starting material after 6 hours, add 0.1 equiv of additional

and raise temperature to 80 °C.

Safety Warning:

Ethyl Iodide/Tosylate: Alkylating agents are potential carcinogens and irritants. Handle in a

fume hood.

Nitro Compounds: While this specific aldehyde is stable, nitroaromatics can be energetic.

Avoid excessive heating (>100 °C) of the dry residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Protocol for O-ethylation of 2-hydroxy-5-
nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021137/docs#protocol-for-o-ethylation-of-2-hydroxy-
5-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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